p-Xylylenebis(O-methylxanthate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Xylylenebis(O-methylxanthate): is a chemical compound known for its unique structural properties and applications in various fields. It is a derivative of xanthate, which is a class of organosulfur compounds. The compound is characterized by the presence of two xanthate groups attached to a p-xylylene moiety, making it a versatile reagent in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-xylylenebis(O-methylxanthate) typically involves the reaction of p-xylylene dichloride with potassium O-methylxanthate. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of p-xylylenebis(O-methylxanthate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: p-Xylylenebis(O-methylxanthate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the xanthate groups to thiols.
Substitution: The xanthate groups can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Xylylenebis(O-methylxanthate) is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the synthesis of polymers and other complex molecules .
Biology: In biological research, the compound is used to study the interactions of xanthates with biological molecules.
Medicine: The compound’s ability to interact with biological molecules makes it a candidate for drug development. Research is ongoing to explore its potential in treating various diseases .
Industry: Industrially, p-xylylenebis(O-methylxanthate) is used in the production of rubber and plastics. It acts as a vulcanizing agent and stabilizer, enhancing the properties of the final products .
Wirkmechanismus
The mechanism of action of p-xylylenebis(O-methylxanthate) involves its ability to form strong bonds with sulfur-containing compounds. This interaction is crucial in its role as a reagent in organic synthesis and industrial applications. The compound targets specific molecular pathways, leading to the formation of stable products .
Vergleich Mit ähnlichen Verbindungen
- Potassium O-methylxanthate
- Potassium O-isobutylxanthate
- Xanthate functionalized MPEGs
Comparison: Compared to other xanthates, p-xylylenebis(O-methylxanthate) is unique due to its p-xylylene moiety, which provides additional stability and reactivity. This makes it more versatile in various applications, from organic synthesis to industrial production .
Eigenschaften
CAS-Nummer |
73771-65-0 |
---|---|
Molekularformel |
C12H14O2S4 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
O-methyl [4-(methoxycarbothioylsulfanylmethyl)phenyl]methylsulfanylmethanethioate |
InChI |
InChI=1S/C12H14O2S4/c1-13-11(15)17-7-9-3-5-10(6-4-9)8-18-12(16)14-2/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
CAIJEQKSVNIRBG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=S)SCC1=CC=C(C=C1)CSC(=S)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.